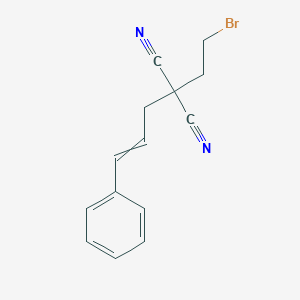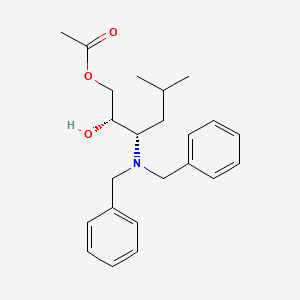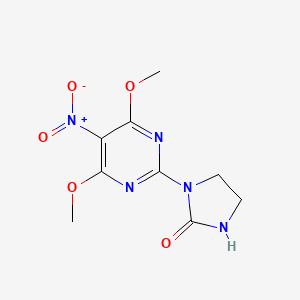![molecular formula C20H30N4O6 B12607304 2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid CAS No. 648441-28-5](/img/structure/B12607304.png)
2,2'-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is a complex organic compound featuring a dodecane backbone with two 1,2,4-oxadiazole rings and diacetic acid groups. This compound belongs to the class of oxadiazoles, which are known for their diverse biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid typically involves the reaction of dodecanediol with amidoxime in the presence of carbonyl diimidazoles (CDI) in toluene. The reaction conditions include:
Solvent: Toluene
Catalyst: Carbonyl diimidazoles (CDI)
Temperature: Reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: The oxadiazole rings can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the oxadiazole rings .
Scientific Research Applications
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-infective properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism by which 2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The oxadiazole rings can form hydrogen bonds with target molecules, influencing their activity and stability. This compound can also interfere with the metabolic pathways of microorganisms, contributing to its antibacterial and antiviral properties .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
1,3,4-Oxadiazole derivatives: Another class of oxadiazoles with different regioisomeric forms and properties.
Uniqueness
2,2’-[Dodecane-1,12-diyldi(1,2,4-oxadiazole-3,5-diyl)]diacetic acid is unique due to its specific dodecane backbone and the presence of two oxadiazole rings, which confer distinct chemical and biological properties. Its ability to form stable hydrogen bonds and participate in various chemical reactions makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
648441-28-5 |
|---|---|
Molecular Formula |
C20H30N4O6 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
2-[3-[12-[5-(carboxymethyl)-1,2,4-oxadiazol-3-yl]dodecyl]-1,2,4-oxadiazol-5-yl]acetic acid |
InChI |
InChI=1S/C20H30N4O6/c25-19(26)13-17-21-15(23-29-17)11-9-7-5-3-1-2-4-6-8-10-12-16-22-18(30-24-16)14-20(27)28/h1-14H2,(H,25,26)(H,27,28) |
InChI Key |
FHUQWXWBPRIMSW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCCC1=NOC(=N1)CC(=O)O)CCCCCC2=NOC(=N2)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl{bis[(phenyltellanyl)methyl]}silane](/img/structure/B12607223.png)
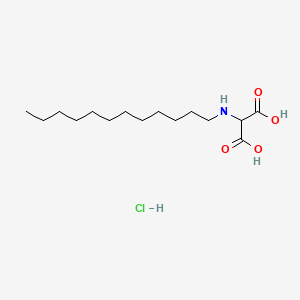


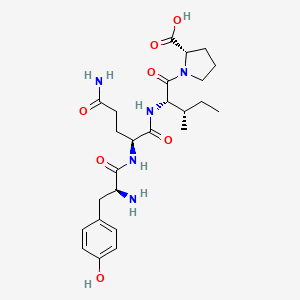
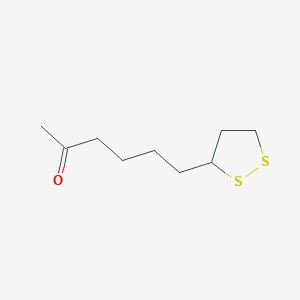
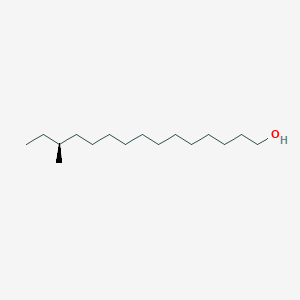
amino}oxidanide](/img/structure/B12607274.png)
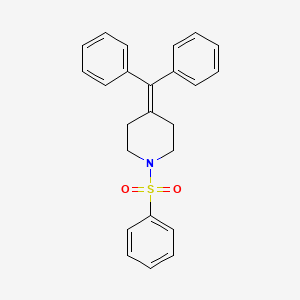
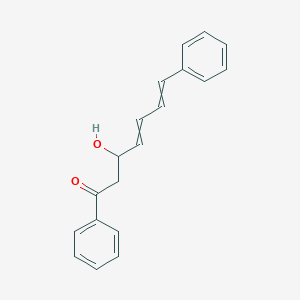
![2,2'-Bis[(oct-1-yn-1-yl)sulfanyl]-1,1'-biphenyl](/img/structure/B12607296.png)
